![molecular formula C11H13NO3 B182948 Glutaranilic acid CAS No. 5414-99-3](/img/structure/B182948.png)
Glutaranilic acid
Overview
Description
Glutaric acid, also known as Pentanedioic acid, is an organic compound with the formula C3H6(COOH)2 . It is naturally produced in the body during the metabolism of some amino acids, including lysine and tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .
Synthesis Analysis
Glutaric acid can be prepared by the ring-opening of butyrolactone with potassium cyanide to give the potassium salt of the carboxylate- nitrile that is hydrolyzed to the diacid . Alternatively, hydrolysis, followed by oxidation of dihydropyran gives glutaric acid . In a study, the reaction mechanism underlying the green synthesis of glutaric acid was studied via joint test technology. Density functional theory calculations were used to verify the mechanism .Molecular Structure Analysis
The molecular formula of glutaric acid is C5H8O4, which indicates that it contains 5 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
The reaction mechanism underlying the green synthesis of glutaric acid was studied via joint test technology. Density functional theory calculations were used to verify the mechanism .Physical And Chemical Properties Analysis
Glutaric acid is a linear chained dicarboxylic acid. The increased number of hydrogen bonding and greater molecular weights of the glutaric acid contribute to it having a higher melting point than pentanoic acid (monocarboxylic acid) .Scientific Research Applications
Synthesis of Glutaric Acid
Glutaric acid can be synthesized from l-glutamic acid via a one-pot diazoniation/hydrogenation sequence . This process is carried out under aqueous conditions on a gram-scale with good yields . This is the first example of the deamination of the aliphatic primary amine via diazoniation .
Bio-production of Glutaric Acid
A metabolically engineered Escherichia coli LQ-1 based on the 5-aminovalerate (AMV) pathway can be used for glutaric acid fed-batch fermentation . A novel nitrogen source feeding strategy has been proposed, which significantly improved glutaric acid production .
Production of Polyamides and Polyesters
Glutaric acid is an important five-carbon platform chemical used to synthesize polyesters and polyamides . These are widely used in numerous biochemical fields such as consumer goods, textile, and footwear industries .
Production of Ester Plasticizers and Polyols
Glutaric acid is used in producing ester plasticizers and polyols . These are important components in various industrial applications.
Manufacture of Medicines and Surfactant Chemicals
Glutaric acid is employed in the manufacture of medicines and surfactant chemicals . It plays a crucial role in the pharmaceutical industry.
Production of Glutaric Anhydride and 1,5-Pentanediol
Glutaric acid is also used in the production of glutaric anhydride and 1,5-pentanediol . These compounds have wide applications in consumer goods, textile, and footwear industries .
Corrosion Inhibitors
Glutaric acid is used in the production of corrosion inhibitors . These are chemicals that slow down the corrosion process in metals, providing longevity and durability.
Organometallics for Antimicrobial Agents, Transistors, and Capacitors
Glutaric acid is built into organometallics for antimicrobial agents, transistors, and capacitors . This makes it a valuable compound in the electronics industry.
Mechanism of Action
Target of Action
Glutaranilic acid primarily targets Aspartate aminotransferase , Branched-chain-amino-acid aminotransferase , and Glutamate decarboxylase alpha . These enzymes play crucial roles in amino acid metabolism, particularly in the catabolism of lysine, hydroxylysine, and tryptophan .
Mode of Action
It is known that glutaranilic acid can interfere with the enzymatic steps involved in the conversion of certain amino acids . This interference can lead to changes in the metabolic pathways of these amino acids, affecting their normal functioning .
Biochemical Pathways
Glutaranilic acid is produced in the body during the metabolism of certain amino acids, including lysine, hydroxylysine, and tryptophan . It is generated within the brain from mitochondrial catabolism of these amino acids . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .
Pharmacokinetics
It is known that glutaranilic acid accumulates in the central nervous system due to its poor efflux through the blood-brain barrier . This accumulation can have significant effects on the bioavailability of the compound and its overall impact on the body .
Result of Action
The accumulation of Glutaranilic acid in the body can lead to a variety of effects. It disrupts neurotransmission, redox homeostasis, bioenergetics, and myelination, and induces reactive astrogliosis and neuronal death . In addition, it can provoke neurodevelopmental motor delay, cognitive impairment, and convulsions .
Safety and Hazards
Future Directions
Glutaric acid is seeing significant growth in the pharmaceutical industry. Glutaric acid is used as an intermediate in the manufacture of a variety of pharmaceutical compounds, including antibiotics and anti-inflammatory medications . The demand for glutaric acid in the production of polymers and resins is expected to rise. Glutaric acid is used in the production of polyesters and polyamides, which are used in industries such as automotive, construction, packaging, and textiles .
properties
IUPAC Name |
5-anilino-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGFGBJFZEEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279004 | |
Record name | Glutaranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5414-99-3 | |
Record name | Glutaranilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glutaranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of sodium acetate in the cyclodehydration of glutaranilic acids?
A1: While the provided abstract [] does not delve into the specific mechanism or the role of sodium acetate, it highlights its function in the cyclodehydration of glutaranilic acids. This suggests that sodium acetate likely acts as a base or catalyst in the reaction, facilitating the cyclization process. Further investigation into the full text of the paper would be required to elaborate on the specific mechanism and the influence of sodium acetate on the reaction kinetics and yield.
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